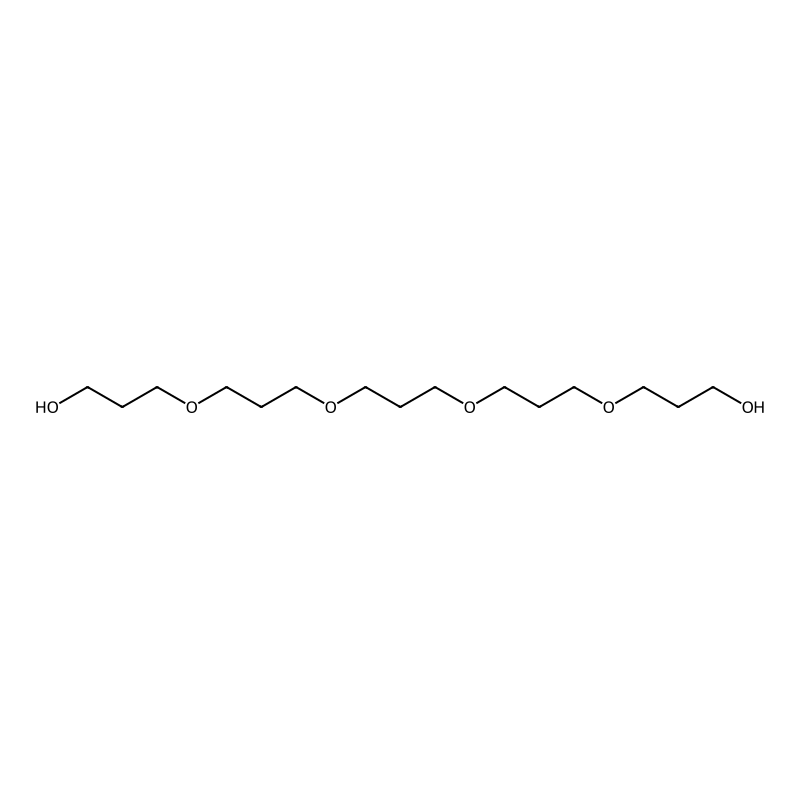HO-Ppg5-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties
HO-PPG5-OH, also known as Hydroxy Poly Propylene Glycol 5, is a type of molecule known as a polyetherol. Polyetherols are classified as polyethers, which are organic compounds containing chains of ether linkages (C-O-C). The number 5 after PPG refers to the average number of propylene glycol units in the molecule.Source: Activate Scientific:
Scientific Applications
Due to its specific properties, HO-PPG5-OH has potential applications in various scientific research fields. Some documented applications include:
- Material Science: HO-PPG5-OH can act as a dispersant or wetting agent, improving the compatibility of different materials in a mixture. This can be useful in applications like dispersing nanoparticles in a solution or improving the wettability of a surface for coatings.Source: ScienceDirect
- Biotechnology: HO-PPG5-OH can be used as a component in biocompatible hydrogels, which are three-dimensional networks that can hold large amounts of water. Hydrogels have various applications in drug delivery, tissue engineering, and other areas of biotechnology.
The compound HO-Ppg5-OH, also known as hydroxyl-terminated poly(propylene glycol), is a type of polyether that features hydroxyl functional groups at both ends of its polymer chain. This compound is derived from the polymerization of propylene oxide, resulting in a flexible and hydrophilic material. The presence of hydroxyl groups makes it reactive and suitable for various applications in industrial and pharmaceutical fields.
The primary reactions involving HO-Ppg5-OH are related to its hydroxyl functional groups, which can participate in various chemical transformations:
- Esterification: HO-Ppg5-OH can react with carboxylic acids or acid chlorides to form esters, which are important in producing surfactants and lubricants.
- Etherification: It can react with alkyl halides or epoxides to create ethers, enhancing its utility in organic synthesis.
- Polymerization: The hydroxyl groups allow for further polymerization reactions, facilitating the creation of more complex polyether structures.
These reactions highlight the versatility of HO-Ppg5-OH in synthetic chemistry.
HO-Ppg5-OH exhibits low toxicity and has been studied for its biocompatibility, making it a suitable candidate for pharmaceutical formulations and biomedical applications. Its hydrophilic nature enhances solubility and bioavailability of drugs when used as a carrier or excipient. Additionally, it may exhibit antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.
The synthesis of HO-Ppg5-OH typically involves the following methods:
- Anionic Polymerization: Propylene oxide is polymerized using an initiator that contains hydroxyl groups. This method allows for precise control over molecular weight and polydispersity.
- Cationic Polymerization: In this method, a cationic initiator is used to polymerize propylene oxide, producing HO-Ppg5-OH with varying chain lengths.
- Ring-Opening Polymerization: This approach utilizes the ring-opening of cyclic ethers (like ethylene oxide) in the presence of water or an alcohol to yield polyether compounds with terminal hydroxyl groups.
These methods provide flexibility in tailoring the properties of HO-Ppg5-OH for specific applications.
Research on HO-Ppg5-OH has focused on its interactions with various biological molecules and materials:
- Protein Interactions: Studies indicate that HO-Ppg5-OH can form hydrogen bonds with proteins, potentially affecting protein stability and activity.
- Cell Membrane Interaction: The compound's hydrophilicity allows it to interact favorably with cell membranes, which may enhance drug delivery systems.
- Compatibility with Other Polymers: Investigations demonstrate that HO-Ppg5-OH blends well with other polymers, improving mechanical properties and thermal stability.
These interaction studies are crucial for understanding the compound's behavior in biological systems and material science.
Several compounds share similarities with HO-Ppg5-OH, particularly in their structure and applications:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Polyethylene Glycol | Polyether | Water-soluble; used in pharmaceuticals |
| Polypropylene Glycol | Polyether | Similar synthesis; used as a lubricant |
| Glycerol | Triol | Excellent solvent; used in food and cosmetics |
| Sorbitol | Sugar Alcohol | Hydrophilic; used as a sweetener |
Uniqueness of HO-Ppg5-OH
HO-Ppg5-OH is unique due to its specific molecular weight (indicated by "Ppg5") that provides tailored properties for particular applications. Its balance between hydrophobicity and hydrophilicity makes it especially suitable for use in formulations requiring both solubility and stability.








